1-(difluoromethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(difluoromethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is a compound that belongs to the class of difluoromethylated heterocycles. These compounds are of significant interest due to their biological and pharmacological activities. The presence of the difluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the difluoromethylation of heterocycles via a radical process
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction conditions to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
1-(difluoromethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to bind to target proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
2-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol:
3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid: Another difluoromethylated pyrazole with distinct properties and uses.
Uniqueness
1-(difluoromethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine stands out due to its unique combination of the difluoromethyl group and the pyrazole ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H17F2N5 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C12H17F2N5/c1-3-5-18-10(7-9(2)16-18)8-15-11-4-6-19(17-11)12(13)14/h4,6-7,12H,3,5,8H2,1-2H3,(H,15,17) |
InChI Key |
YWAYLDPDMRGBOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)C)CNC2=NN(C=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.